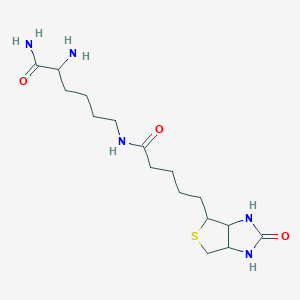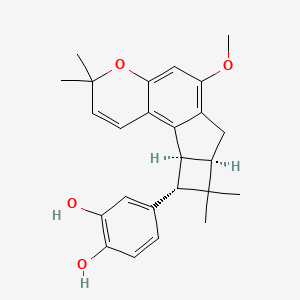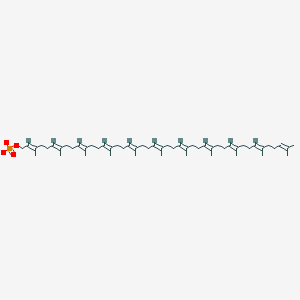
Undecaprenyl phosphate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Undecaprenyl phosphate(2-) is dianion of undecaprenyl phosphate arising from deprotonation of the phosphate OH groups; major species at pH 7.3. It is a conjugate base of an undecaprenyl dihydrogen phosphate.
Aplicaciones Científicas De Investigación
Role in Bacterial Cell Envelope Synthesis
Undecaprenyl phosphate (Und-P) plays a critical role in the synthesis of various components of the bacterial cell envelope. It is essential for the formation of peptidoglycan, enterobacterial common antigen, O antigen, and colanic acid in Gram-negative bacteria such as Escherichia coli. Altering the synthesis of these components indirectly affects peptidoglycan synthesis by sequestering Und-P, leading to cell shape deformities (Jorgenson & Young, 2016).
Quantitative Analysis in Bacterial Membranes
Undecaprenyl phosphate's levels in bacterial membranes have been quantitatively analyzed, highlighting its abundance in organisms like Escherichia coli and Staphylococcus aureus. These studies provide insights into the dynamics of Und-P in bacterial physiology (Barreteau et al., 2009).
Investigating Bacterial N-linked Glycosylation
Und-P is used in synthesizing undecaprenyl pyrophosphate-linked bacillosamine, an intermediate in the N-linked glycosylation pathway of bacteria like Campylobacter jejuni. This pathway is crucial for understanding bacterial glycosylation systems and offers potential insights into the corresponding eukaryotic processes (Weerapana et al., 2005).
Role in Undecaprenyl Phosphate Recycling
Undecaprenyl phosphate recycling is a vital process in bacterial cell wall synthesis. Research into the enzymes involved in this process, such as undecaprenyl-pyrophosphate phosphatase, has shed light on their potential role in antibacterial therapy (Tatar et al., 2007).
Chemoenzymatic Synthesis of Polyprenyl Phosphates
The chemoenzymatic synthesis of polyprenyl phosphates, including undecaprenyl phosphate, has been explored. This research is significant for understanding the biochemical pathways involving N-linked protein glycosylation and prokaryotic cell wall biosynthesis (Hartley et al., 2008).
De Novo Synthesis in Bacteria
Studies have focused on the de novo synthesis and recycling of Und-P in bacteria, revealing alternative pathways in Gram-positive bacteria. This knowledge is crucial for understanding cell wall synthesis and identifying potential drug targets (Coker & Palittapongarnpim, 2011).
Evolutionary Conservation in Cellular Membranes
Research has delved into the evolutionary conservation of polyprenols and polyprenyl-phosphates in cellular membranes across all life domains. This conservation is key to understanding why polyprenyl-phosphates are universally used for membrane-bound glycan assembly (Hartley & Imperiali, 2011).
Propiedades
Fórmula molecular |
C55H89O4P-2 |
|---|---|
Peso molecular |
845.3 g/mol |
Nombre IUPAC |
[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl] phosphate |
InChI |
InChI=1S/C55H91O4P/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-59-60(56,57)58/h23,25,27,29,31,33,35,37,39,41,43H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3,(H2,56,57,58)/p-2/b46-25+,47-27+,48-29+,49-31+,50-33+,51-35+,52-37+,53-39+,54-41+,55-43+ |
Clave InChI |
UFPHFKCTOZIAFY-RDQGWRCRSA-L |
SMILES isomérico |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)([O-])[O-])/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])[O-])C)C)C)C)C)C)C)C)C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



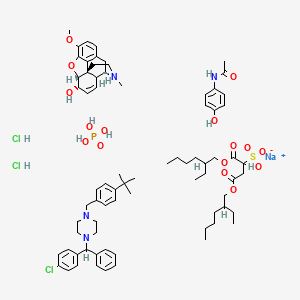
![1-ethenyl-6,7-dimethoxy-2-[(4-methoxyphenyl)methyl]-3-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B1264836.png)
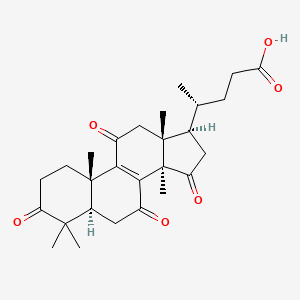
![N-{(1r)-3-Phenyl-1-[2-(Phenylsulfonyl)ethyl]propyl}-N~2~-(Piperazin-1-Ylcarbonyl)-L-Leucinamide](/img/structure/B1264841.png)
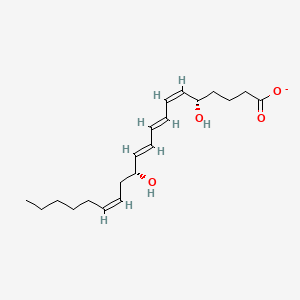
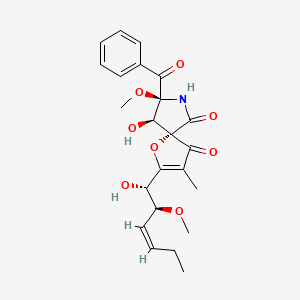
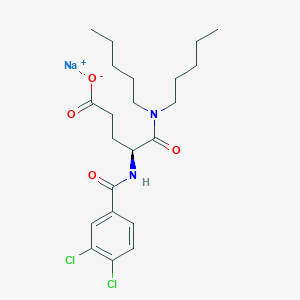
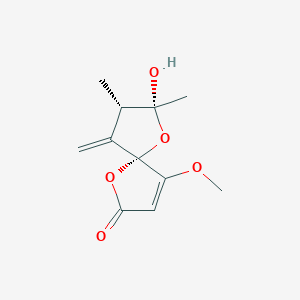
![N-phenylcarbamic acid [(2R,3R,4S,5S,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester](/img/structure/B1264847.png)
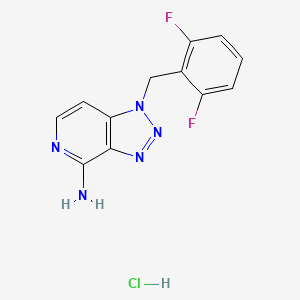
![3-(2-Fluorophenyl)-3-phenyl-3h-naphtho[2,1-b]pyran](/img/structure/B1264850.png)
